Pseudoisocyanine

Supramolecular Chemistry Self-Assembly Aggregation Threshold

Generic cyanine dyes suffer from premature, uncontrolled aggregation-compromising optical quality and device reproducibility. Pseudoisocyanine (PIC) is the prototypical J-aggregate dye, requiring an order-of-magnitude higher concentration to initiate aggregation, enabling precise, contamination-free thin-film fabrication. • High radiative damage threshold of 5 MW cm⁻² ensures reliable long-term optical switching performance • Exceptionally long (~350 nm) rod-like J-aggregates (~3000 molecules) for coherent exciton delocalization studies • 18-fold fluorescence quantum yield increase upon cooling (2.6% at 298 K → 47.5% at 84 K) for cryogenic temperature probing

Molecular Formula C23H23N2+
Molecular Weight 327.4 g/mol
CAS No. 20766-49-8
Cat. No. B1232315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoisocyanine
CAS20766-49-8
Synonyms1,1'-diethyl-2,2'-cyanine
1,1'-diethyl-2,2'-cyanine iodide
1-ethyl-2-((1-ethyl-2(1H)-quinolylidene)methyl)quinolinium
bromide of pseudoisocyanine
chloride of pseudoisocyanine
decynium 22
diethylpseudoisocyanine
iodide of pseudoisocyanine
NK 1046
NK-1046
NK1046
pseudocyanine
pseudoisocyanine
Molecular FormulaC23H23N2+
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41
InChIInChI=1S/C23H23N2/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2/h5-17H,3-4H2,1-2H3/q+1
InChIKeyAGJZCWVTGOVGBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudoisocyanine (CAS 20766-49-8): J-Aggregate Prototype Cyanine Dye for Photonic Applications


Pseudoisocyanine (PIC), systematically named 1,1'-diethyl-2,2'-cyanine, is a cationic cyanine dye with the molecular formula C₂₃H₂₃N₂⁺ and a molecular weight of 327.4 g/mol [1]. It is the prototypical and most extensively investigated cyanine dye forming J-aggregates, a discovery originally made by Scheibe and Jelley using this compound [2]. PIC is fundamentally characterized by its ability to self-assemble into highly ordered, rod-like supramolecular structures exhibiting a narrow, red-shifted absorption band (the J-band) and remarkable excitonic properties [3].

Why Pseudoisocyanine (CAS 20766-49-8) Cannot Be Substituted by Other Cyanine Dyes


Despite belonging to the same cyanine dye class, Pseudoisocyanine (PIC) exhibits unique aggregation behavior that is not interchangeable with closely related analogs like pinacyanol (1,1'-diethyl-2,2'-carbocyanine) or Cy3. A generic substitution fails because PIC requires an order of magnitude higher concentration to initiate J-aggregation compared to many other cyanines [1]. Furthermore, its specific molecular architecture results in a well-defined, pure J-band with minimal contamination from monomers, dimers, or H-aggregates under optimized conditions [2], a property critical for applications requiring high-fidelity excitonic coupling and low optical loss, which cannot be guaranteed by alternative cyanine dyes.

Quantitative Differentiation of Pseudoisocyanine (CAS 20766-49-8) from Cyanine Analogs


J-Aggregate Formation Threshold: PIC Requires 10x Higher Concentration Than Other Cyanines

Pseudoisocyanine (PIC) is a more stringent self-assembler, requiring a significantly higher dye concentration to initiate J-aggregate formation compared to many other cyanine dyes. This is a critical differentiator for processes where controlled, non-spontaneous aggregation is required. This difference is quantified as at least an order of magnitude [1].

Supramolecular Chemistry Self-Assembly Aggregation Threshold

Spectral Purity of J-Aggregates: PIC Forms a Single Sharp J-Band Without Monomer Contamination

Under optimized conditions (e.g., in water/glycerol glass with alkali halides), Pseudoisocyanine J-aggregates exhibit a single, sharp absorption band with negligible contamination from monomeric dye, dimers, or H-aggregates. This spectral purity allowed researchers to assign a distinct middle 535 nm band to an upper exciton transition [1]. In contrast, related dyes like pinacyanol chloride can form complex mixtures of H- and J-aggregates under similar conditions, with a broad H-band at ~511 nm and multiple J-band components [2].

Photophysics Spectroscopy Excitonic Coupling

Fluorescence Quantum Yield: PIC Monomers Show Strong Temperature Dependence from 2.6% to 47.5%

The fluorescence quantum yield of Pseudoisocyanine monomers exhibits a strong temperature dependence, increasing from 2.6% at room temperature (298 K) to 47.5% at 84 K [1]. This 18-fold enhancement upon cooling is a quantifiable, unique property for applications like cryogenic fluorescence microscopy or low-temperature sensing. In contrast, typical cyanine dyes like Cy3 have relatively stable, high quantum yields (e.g., >0.1) at room temperature and show less dramatic cryogenic enhancement.

Fluorescence Spectroscopy Photophysics Temperature-Dependent Properties

J-Aggregate Morphology: PIC Forms Exceptionally Long Rods with Aggregation Numbers ~3000

Cryo-transmission electron microscopy (cryo-TEM) directly visualizes the rod-like morphology of Pseudoisocyanine J-aggregates. For a 12.5 × 10⁻³ M solution, the rods have a diameter of 2.3 ± 0.2 nm and an average length of ~350 nm, corresponding to an aggregation number of ≈3000 molecules [1]. This is a much larger and more well-defined supramolecular structure than typically formed by other cyanine dyes like pinacyanol, which forms tubular aggregates with a larger diameter (~6.5 nm) and a different aspect ratio [2].

Supramolecular Structure Cryo-TEM Aggregation Number

Photochemical Stability: PIC Thin Films Withstand Radiative Damage up to 5 MW/cm²

Spin-coated nanometer films of Pseudoisocyanine N-alkyl-substituted J-aggregates exhibit high photochemical stability. The radiative damage threshold for these films at the excitonic absorption maximum was measured to be 5 MW cm⁻² [1]. This high damage threshold is a critical performance metric for optical switching and nonlinear optical applications where high laser fluences are used. While many cyanine dyes form J-aggregates, their thin-film stability under intense irradiation is often not quantified and is generally lower.

Nonlinear Optics Optical Switching Material Stability

Excitonic Coupling: PIC J-Aggregates Exhibit a Quantified Exciton Splitting of 1270 cm⁻¹

The strength of excitonic coupling in Pseudoisocyanine J-aggregates is quantified by the exciton splitting, measured as 1270 ± 10 cm⁻¹ at 8 K [1]. This large splitting is a direct measure of the strong dipole-dipole coupling between adjacent molecules in the aggregate, which is the fundamental mechanism for efficient exciton delocalization and energy transport. This value serves as a benchmark for comparing the coupling strength of different J-aggregate systems. For instance, this splitting is larger and more well-defined than what is typically observed for H-aggregates or weakly coupled systems.

Excitonic Coupling Davydov Splitting Energy Transfer

Proven Research & Industrial Applications for Pseudoisocyanine (CAS 20766-49-8)


High-Fidelity Nonlinear Optical Switches and Limiters

PIC J-aggregate thin films are an excellent material for optical switching and limiting applications due to their combination of strong, saturable absorption at the J-band maximum and a high radiative damage threshold of 5 MW cm⁻² [1]. The ability to withstand high laser fluences without degradation ensures reliable, long-term device operation, a key procurement advantage over less stable cyanine dye films. The high optical quality over areas >30 x 30 mm also makes them suitable for larger-scale optical components [1].

Temperature-Sensitive Fluorescence Probes for Cryogenic Environments

The 18-fold increase in fluorescence quantum yield of PIC monomers upon cooling from 298 K (2.6%) to 84 K (47.5%) [1] makes it a uniquely responsive probe for studying molecular dynamics and environmental changes in cryogenic applications, such as in materials science or low-temperature biology. This stark contrast in emission intensity provides a clear, quantifiable signal change that is superior to more temperature-stable cyanine dyes for this specific application.

Model System for Studying Excitonic Energy Transport in Supramolecular Assemblies

PIC J-aggregates, with their exceptionally long (≈350 nm), rod-like morphology and large aggregation number (≈3000 molecules) [1], serve as an unparalleled model system for investigating coherent exciton delocalization and long-range energy transport. The strong excitonic coupling, quantified by the 1270 cm⁻¹ splitting [2], makes PIC the benchmark for understanding the fundamental physics of excitons, which directly informs the design of artificial light-harvesting complexes and organic photovoltaics.

Controlled J-Aggregate Formation for Reproducible Device Fabrication

For applications requiring precise control over supramolecular assembly, such as in organic electronics or photonic crystal fabrication, PIC's requirement for an order of magnitude higher concentration to initiate J-aggregation compared to other cyanines [1] is a key advantage. This higher threshold prevents premature or uncontrolled aggregation during solution processing, enabling more reproducible and higher-quality thin-film and device manufacturing, a critical factor for industrial scalability.

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